
2,5,9-Trimethyldeca-1,8-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,9-Trimethyldeca-1,8-dien-3-one is an organic compound with the molecular formula C13H22O It is characterized by its unique structure, which includes multiple methyl groups and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Trimethyldeca-1,8-dien-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated diene system. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions are crucial in industrial production to ensure efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
2,5,9-Trimethyldeca-1,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of halogenated derivatives when treated with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,5,9-Trimethyldeca-1,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,5,9-Trimethyldeca-1,8-dien-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The conjugated diene system allows for various interactions with biological molecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,5,9-Trimethyldeca-1,8-dien-3-one: Unique due to its specific methyl group arrangement and conjugated diene system.
2,5,9-Trimethyldeca-1,8-dien-3-ol: Similar structure but with a hydroxyl group, leading to different chemical properties and reactivity.
2,5,9-Trimethyldeca-1,8-dien-3-amine: Contains an amine group, resulting in distinct biological activity and applications.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical reactivity and potential applications. Its conjugated diene system and multiple methyl groups make it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
62834-95-1 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
2,5,9-trimethyldeca-1,8-dien-3-one |
InChI |
InChI=1S/C13H22O/c1-10(2)7-6-8-12(5)9-13(14)11(3)4/h7,12H,3,6,8-9H2,1-2,4-5H3 |
InChI 键 |
NGQCWPVAYXLOCM-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC=C(C)C)CC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
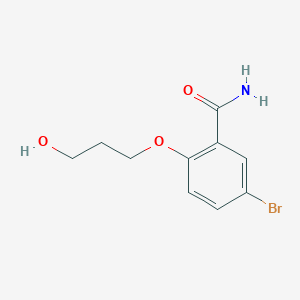
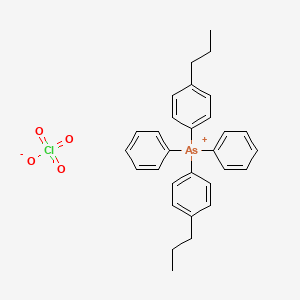
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)


![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
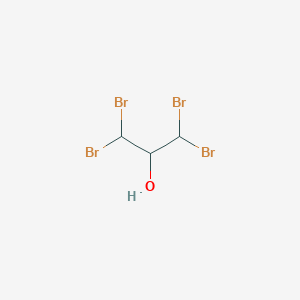
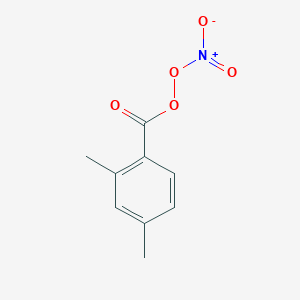

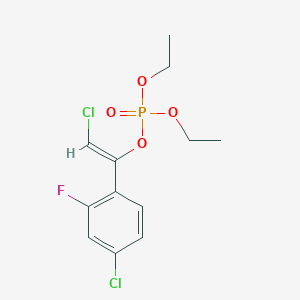
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)

![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
